molecular formula C11H19NO5 B11864320 1-Oxa-9-azaspiro[5.5]undecane oxalate CAS No. 1416354-30-7

1-Oxa-9-azaspiro[5.5]undecane oxalate

Cat. No.: B11864320
CAS No.: 1416354-30-7
M. Wt: 245.27 g/mol
InChI Key: CYNMDUBXDLISFH-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecane oxalate is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undecane oxalate can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Another approach utilizes the olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive . Industrial production methods often involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecane oxalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets and pathways. One of its primary targets is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . By inhibiting this protein, the compound disrupts the transport of crucial molecules, leading to the bacterium’s death. The compound’s spirocyclic structure also allows it to interact with other biological targets, contributing to its diverse biological activities .

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane oxalate is a bicyclic compound notable for its unique spirocyclic structure and potential biological applications. This compound has drawn attention in medicinal chemistry, particularly for its role as a soluble epoxide hydrolase (sEH) inhibitor, which has implications in treating various diseases, including cardiovascular conditions and inflammation.

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 155.24 g/mol
  • Structure : The compound features a nitrogen-containing heterocycle fused with an oxygen atom, contributing to its reactivity and biological activity.

The primary mechanism of action for this compound involves its inhibition of sEH, an enzyme implicated in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in vascular function and inflammation. By inhibiting this enzyme, the compound can potentially modulate inflammatory responses and pain pathways.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anti-inflammatory Effects : The inhibition of sEH leads to increased levels of EETs, which are known for their anti-inflammatory properties.
  • Cardiovascular Applications : Due to its mechanism of action, this compound may be beneficial in managing cardiovascular diseases by improving endothelial function and reducing inflammation.
  • Antibiotic Potential : The compound serves as a precursor for synthesizing derivatives of ciprofloxacin, enhancing its applicability in antibiotic development against various bacterial strains.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition Studies :
    • A study indicated that derivatives of this compound exhibit significant solubility and low lipophilicity, enhancing oral bioavailability. The dextrorotatory eutomer was identified as particularly potent against sEH .
  • Animal Models :
    • In a rat model of anti-glomerular basement membrane glomerulonephritis, an analog demonstrated effective lowering of serum creatinine levels when administered orally at 30 mg/kg, suggesting its potential in treating chronic kidney diseases .
  • Antimicrobial Activity :
    • Derivatives have been tested against various pathogens, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of compounds structurally related to this compound:

Compound NameStructure TypeNotable Properties
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amineSpirocyclicUsed as an sEH inhibitor; good solubility
1-Oxa-9-azaspiro[5.5]undecan hydrochlorideSpirocyclicPotential antibiotic precursor
9-Oxa-1-azaspiro[5.5]undecan hydrochlorideSpirocyclicSimilar antibiotic applications
1-Oxa-9-aaza-spiro[5.5]undecanSpirocyclicUsed in solid-phase synthesis

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with induced chronic kidney disease, administration of a derivative of this compound resulted in significant reductions in serum creatinine levels compared to controls, indicating its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives derived from this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those observed for traditional antibiotics .

Properties

CAS No.

1416354-30-7

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane;oxalic acid

InChI

InChI=1S/C9H17NO.C2H2O4/c1-2-8-11-9(3-1)4-6-10-7-5-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6)

InChI Key

CYNMDUBXDLISFH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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